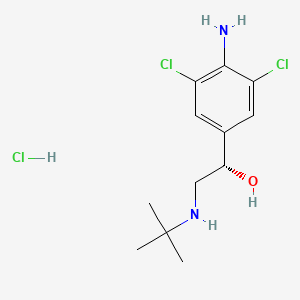

(S)-Clenbuterol hydrochloride

Description

Historical Context of Scientific Inquiry into (S)-Clenbuterol and Related β-Adrenergic Agonists

The scientific journey into β-adrenergic agonists began with the aim of developing effective bronchodilators for respiratory conditions like asthma. ontosight.ainih.govwikipedia.org Clenbuterol (B1669167), a potent and selective β2-adrenoceptor agonist, emerged from this research and was patented in 1967, entering medical use in 1977. wikipedia.org Initially, clenbuterol was synthesized and studied as a racemic mixture, a 50:50 combination of its (S)- and (R)-enantiomers. europa.eu

Significance of Stereochemistry in β-Adrenergic Receptor Ligand Research

The concept of stereochemistry, the three-dimensional arrangement of atoms in a molecule, is paramount in understanding the interaction between a drug and its biological target. For β-adrenergic receptor ligands, the specific spatial orientation of functional groups dictates the binding affinity and efficacy at the receptor site. nih.govnih.gov

Overview of Research Trajectories for (S)-Clenbuterol Hydrochloride in Chemical and Biological Sciences

Research into this compound has progressed along several key trajectories:

Enantioselective Synthesis and Resolution: A significant area of chemical research has been the development of methods to synthesize or separate the enantiomers of clenbuterol. This is crucial for obtaining pure (S)-Clenbuterol for detailed pharmacological studies. Techniques such as high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) have been extensively investigated and validated for the effective separation of clenbuterol enantiomers. chalcogen.roresearchgate.netoup.com More recently, ultra-performance convergence chromatography (UPC²) has emerged as a rapid and efficient method for this purpose. nih.gov Chemoenzymatic synthesis has also been explored as a route to produce enantiopure precursors of clenbuterol. mdpi.comresearchgate.net

Pharmacological and Biological Characterization: While the (R)-enantiomer is recognized for its potent β2-agonistic activity, studies have also investigated the biological effects of the (S)-enantiomer. Understanding the complete pharmacological profile of (S)-Clenbuterol is essential for a comprehensive understanding of the racemic mixture. Research has explored its effects on various physiological processes, including its potential role in modulating hallucinogenic drug effects and its impact on muscle metabolism. physiology.orgfrontiersin.org

Analytical Method Development: The need to distinguish between the illicit use of racemic clenbuterol and potential contamination from other sources has driven the development of sensitive and specific analytical methods. These methods often focus on the enantiomeric separation and quantification of clenbuterol in various biological matrices. dshs-koeln.de

Current State of Knowledge and Research Gaps in this compound Studies

Current knowledge indicates that this compound is the less active enantiomer in terms of β2-adrenergic agonism compared to its (R)-counterpart. chalcogen.ro However, this does not imply a complete lack of biological activity. Some studies suggest that (S)-Clenbuterol may possess its own distinct pharmacological properties.

A significant research gap remains in fully elucidating the complete pharmacological and toxicological profile of pure this compound. While much of the focus has been on the (R)-enantiomer due to its therapeutic relevance, a more in-depth investigation into the specific interactions of the (S)-enantiomer with various receptors and biological systems is warranted. For instance, recent research has pointed to a potential role for racemic clenbuterol in reducing the risk of Parkinson's disease, highlighting the need to study the effects of each enantiomer individually. mdpi.comresearchgate.net

| Parameter | R-(-)-Clenbuterol | S-(+)-Clenbuterol |

| Linearity (µg/mL) | 0.5–50 | 0.5–50 |

| LOD (µg/mL) | 0.1 | 0.1 |

| Recovery (%) | 93–102 | 97–103 |

| Intra-day RSD (%) | 1.59–2.88 | 2.13–3.15 |

| Inter-day RSD (%) | 2.31–3.40 | 2.41–4.50 |

Validation data for HPLC enantiomeric resolution of Clenbuterol.

| Chromatographic Method | Column Used | Key Findings |

| HPLC | Chirex 3005 (amide type CSP) | Successful direct resolution of enantiomers. researchgate.net |

| HPLC | Chirex 3022 (urea type CSP) | Achieved a stereochemical separation factor (α) of 1.27. researchgate.net |

| HPLC | Whelk-O1 CSP | Baseline-separation with symmetric peaks. researchgate.net |

| HPLC | Vancomycin-based column (Chirobiotic V) | Enantiomeric resolution achieved with a polar ionic mobile phase. oup.com |

| HPLC | Cellulose-based polysaccharide CSP (OJ-RH) | Direct separation and determination in plasma and pharmaceutical formulations. chalcogen.ro |

| SFC-MS/MS | Vancomycin-based column | Superior speed and peak shape compared to HPLC-MS/MS for enantiomeric separation. dshs-koeln.de |

| UPC² | Acquity Trefoil AMY1 | Rapid analysis, good separation, and low organic solvent consumption. nih.gov |

Comparison of Chromatographic Methods for Clenbuterol Enantiomer Separation.

Structure

3D Structure of Parent

Properties

CAS No. |

871984-59-7 |

|---|---|

Molecular Formula |

C12H19Cl3N2O |

Molecular Weight |

313.6 g/mol |

IUPAC Name |

(1S)-1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanol;hydrochloride |

InChI |

InChI=1S/C12H18Cl2N2O.ClH/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7;/h4-5,10,16-17H,6,15H2,1-3H3;1H/t10-;/m1./s1 |

InChI Key |

OPXKTCUYRHXSBK-HNCPQSOCSA-N |

Isomeric SMILES |

CC(C)(C)NC[C@H](C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl |

Origin of Product |

United States |

Chemical Synthesis and Stereochemical Aspects of S Clenbuterol Hydrochloride

Enantioselective Synthetic Routes to (S)-Clenbuterol Hydrochloride

The synthesis of single-enantiomer compounds is a critical objective in medicinal and pharmaceutical chemistry. For this compound, enantioselective synthesis aims to produce the desired (S)-enantiomer directly, avoiding the formation of a racemic mixture and the subsequent need for resolution. This approach is generally more efficient and economical. Key strategies to achieve this include asymmetric catalysis and the use of chiral auxiliaries, which guide the stereochemical course of the reaction to favor the formation of the (S)-isomer.

Asymmetric Catalysis in (S)-Clenbuterol Synthesis

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This method is highly sought after for its efficiency. In the context of synthesizing clenbuterol (B1669167) enantiomers, both chemo- and biocatalysis have been explored.

A significant approach involves the asymmetric reduction of a ketone precursor. Research has demonstrated the synthesis of enantiopure precursors for clenbuterol using a chemoenzymatic method. mdpi.com For instance, the precursor (R)-1-(4-Amino-3,5-dichlorophenyl)-2-bromoethan-1-ol has been synthesized with a 93% enantiomeric excess (ee) through the asymmetric reduction of its corresponding ketone. mdpi.com This reaction is catalyzed by a ketoreductase (KRED) enzyme with nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) serving as the cofactor. mdpi.com While this specific example yields the precursor for (R)-clenbuterol, the same enzymatic systems can be screened and selected for the opposite enantioselectivity to produce precursors for (S)-clenbuterol. mdpi.com The same study successfully synthesized (S)-N-(2,6-Dichloro-4-(1-hydroxyethyl)phenyl)acetamide, a related synthon, in over 98% ee using a similar ketoreductase system, highlighting the versatility of this catalytic approach. mdpi.com

Another prominent method in asymmetric catalysis is transition metal-catalyzed asymmetric hydrogenation. This technique is used for preparing a variety of enantiomerically pure 2-hydroxy-2-aryl-ethylamines, a class of compounds that includes clenbuterol. This process typically involves the hydrogenation of a 2-aminoacetophenone (B1585202) precursor under pressure in the presence of a chiral transition metal catalyst, such as a ruthenium complex.

Table 1: Example of Asymmetric Catalysis for Clenbuterol Precursor Synthesis

| Precursor Synthesized | Catalyst System | Key Reagents | Achieved Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| (R)-1-(4-Amino-3,5-dichlorophenyl)-2-bromoethan-1-ol | Ketoreductase (KRED 228) | NADPH (cofactor), DMSO (solvent) | 93% | mdpi.com |

| (S)-N-(2,6-Dichloro-4-(1-hydroxyethyl)phenyl)acetamide | Ketoreductase (KRED 228) | NADPH (cofactor), G6P, G6P-DH | >98% | mdpi.com |

Chiral Auxiliary-Mediated Synthesis of (S)-Clenbuterol

The use of a chiral auxiliary is a well-established strategy in asymmetric synthesis. wikipedia.orgnumberanalytics.com This method involves temporarily incorporating a chiral molecule (the auxiliary) into the non-chiral starting material. wikipedia.org The auxiliary's inherent chirality then directs the stereochemistry of a subsequent reaction, leading to the preferential formation of one diastereomer over the other. wikipedia.org Finally, the auxiliary is cleaved from the product and can often be recovered for reuse. wikipedia.org

The general process for using a chiral auxiliary in synthesis follows three main steps:

Attachment: The achiral substrate is covalently bonded to the enantiomerically pure chiral auxiliary. numberanalytics.com

Diastereoselective Reaction: The key bond-forming reaction (e.g., alkylation, aldol (B89426) reaction, reduction) is performed. The steric and electronic properties of the auxiliary block one face of the reactive intermediate, forcing the incoming reagent to attack from the less hindered face, thus creating the desired stereocenter. numberanalytics.comdu.ac.in

Removal: The auxiliary is chemically removed from the newly synthesized, enantiomerically enriched molecule to yield the final product. numberanalytics.com

Commonly used and effective chiral auxiliaries include Evans' oxazolidinones, Oppolzer's camphorsultams, and pseudoephedrine derivatives. numberanalytics.com For the synthesis of a molecule like (S)-Clenbuterol, one could envision attaching a chiral auxiliary to an appropriate achiral precursor, such as a derivative of 4-amino-3,5-dichloroacetophenone. The auxiliary would then control the stereoselective reduction of the ketone or a related transformation, followed by its removal to yield the chiral amino alcohol core of (S)-Clenbuterol. The reliability and predictability of these auxiliaries make them a preferred method, particularly in the early stages of drug development. wikipedia.org

Enantiomeric Excess Determination in (S)-Clenbuterol Synthesis

Following an enantioselective synthesis or chiral resolution, it is crucial to determine the enantiomeric excess (ee) of the product to quantify the success of the stereochemical control. The ee is a measure of the purity of the sample, defined as the percentage of the major enantiomer minus the percentage of the minor enantiomer. Various analytical techniques are employed for this purpose, with chiral high-performance liquid chromatography (HPLC) being the most common.

Capillary electrophoresis (CE) is another effective method. In one study, the enantiomers of clenbuterol were separated using a highly sulfonated β-cyclodextrin as the chiral selector. mdpi.com This method successfully resolved (R)- and (S)-clenbuterol, allowing for the calculation of enantiomeric excess. mdpi.com Chiral gas-liquid chromatography (GLC) has also been utilized for the analysis of clenbuterol precursors. mdpi.com

Ultimately, these analytical methods provide the critical data needed to assess the effectiveness of the synthetic or resolution strategy by precisely quantifying the ratio of (S)-Clenbuterol to (R)-Clenbuterol in the final product.

Chiral Resolution Techniques for Clenbuterol Enantiomers

Chiral resolution is the process of separating a racemic mixture (a 50:50 mixture of two enantiomers) into its individual, enantiomerically pure components. This is a common strategy when a racemic synthesis is more straightforward or cost-effective than an enantioselective one. The primary methods for resolving clenbuterol enantiomers are diastereomeric salt formation and chiral chromatography.

Chromatographic Separation of Clenbuterol Enantiomers

Chromatographic methods provide a powerful and widely used alternative for separating clenbuterol enantiomers, both for analytical quantification and for preparative-scale purification. These techniques rely on a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing one to travel through the chromatography column more slowly than the other, thus achieving separation.

High-performance liquid chromatography (HPLC) is the most prevalent technique. A variety of CSPs have been successfully employed for the direct separation of clenbuterol enantiomers. These include polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives), protein-based columns, and Pirkle-type columns. The choice of mobile phase, which consists of a solvent system like hexane/ethanol (B145695) or acetonitrile (B52724)/buffer, is optimized to achieve the best separation (resolution) in the shortest time.

More recent advancements include ultra-performance convergence chromatography (UPC²), which uses compressed CO₂ as the primary mobile phase. This technique offers advantages of rapid analysis, good separation, and lower consumption of organic solvents.

Table 2: Selected Chromatographic Methods for Separation of Clenbuterol Enantiomers

| Technique | Chiral Stationary Phase (Column) | Mobile Phase | Flow Rate | Detection | Reference |

|---|---|---|---|---|---|

| HPLC | Cellulose-based (OJ-RH) | Acetonitrile : 0.3M Sodium Perchlorate (16:84, v/v) | 0.9 mL/min | UV (247 nm) | mdpi.com |

| HPLC | Vancomycin-based (Chirobiotic V) | Methanol-Triethylamine-Acetic Acid (100:0.05:0.025, v/v/v) | 1.0 mL/min | UV (247 nm) | researchgate.net |

| HPLC | Urea-type (Chirex 3022) | Hexane : 1,2-Dichloroethane : Ethanol/TFA (80:10:10, v/v) | Not specified | Not specified | researchgate.net |

| UPC² | Acquity Trefoil AMY1 | CO₂ : 0.5% (v/v) Ammonium (B1175870) Acetate (B1210297) in Methanol (B129727) (Gradient) | 2.0 mL/min | UV (241 nm) | mdpi.com |

| LC-MS/MS | AGP Chiralpak | Not specified | Not specified | MS/MS | mdpi.com |

Chiral High-Performance Liquid Chromatography (HPLC) Methodologies

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the enantioselective separation of clenbuterol. This method relies on the use of a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, leading to different retention times.

Several types of CSPs have been successfully employed for the resolution of clenbuterol enantiomers. These include:

Urea-type CSPs : A column such as Chirex 3022, which is based on (S)-indoline-2-carboxylic acid and (R)-1-(alpha-napthyl) ethylamine, has been used. With a mobile phase of hexane:1,2-dichloroethane:ethanol/trifluoroacetic acid, it achieved a stereochemical separation factor (α) of 1.27 and a resolution factor (Rs) of 4.2. nih.gov

Macrocyclic Antibiotic CSPs : Columns like Chirobiotic T (based on teicoplanin) and Chirobiotic V (based on vancomycin) are effective for separating clenbuterol enantiomers. nih.govtandfonline.comresearchgate.net For the Chirobiotic T column, a mobile phase of ethanol with 0.3% acetic acid and 0.2% triethylamine (B128534) yielded a separation factor (α) of 1.58. tandfonline.com The Chirobiotic V column, using a polar ionic mobile phase of methanol-triethylamine-glacial acetic acid, also achieved successful separation. nih.govresearchgate.netoup.com

Polysaccharide-based CSPs : A cellulose-based CSP, OJ-RH, has been utilized with a mobile phase of acetonitrile and 0.3M sodium perchlorate, resulting in a separation factor (α) of 1.53 and a resolution factor (Rs) of 3.78. chalcogen.roresearchgate.net

These methods are often coupled with UV detection, typically at a wavelength of 247 nm. nih.govchalcogen.roresearchgate.net The development of Ultra Performance Convergence Chromatography (UPC²) methods has also allowed for rapid analysis, completing the separation in under three minutes. waters.com

Interactive Table: Chiral HPLC Methods for Clenbuterol Enantiomer Separation

| Chiral Stationary Phase (CSP) | Mobile Phase Composition (v/v) | Elution Order | Separation Factor (α) | Resolution (Rs) | Reference(s) |

| Chirex 3022 (Urea-type) | Hexane:1,2-dichloroethane:ethanol/TFA (80:10:10) | (+)-R then (-)-S | 1.27 | 4.2 | nih.gov |

| Chirobiotic T (Teicoplanin) | Ethanol with 0.3% Acetic Acid & 0.2% Triethylamine | (-)-R then (+)-S | 1.58 | 1.48 | tandfonline.com |

| Chirobiotic V (Vancomycin) | Methanol:Triethylamine:Acetic Acid (100:0.05:0.025) | S-(+) then R-(-) | Not Specified | Not Specified | nih.govresearchgate.netoup.com |

| OJ-RH (Cellulose-based) | Acetonitrile:0.3M Sodium Perchlorate (16:84) | R-(-) then S-(+) | 1.53 | 3.78 | chalcogen.roresearchgate.net |

Chiral Capillary Electrophoresis (CE) Applications

Chiral Capillary Electrophoresis (CE) offers an alternative, high-efficiency method for the separation of clenbuterol enantiomers. This technique utilizes a chiral selector added to the background electrolyte in a capillary. The differential interaction of the enantiomers with the chiral selector leads to different electrophoretic mobilities and, consequently, separation.

Cyclodextrins (CDs) and their derivatives are the most common chiral selectors used for this purpose. oup.comoup.comnih.govchula.ac.thnih.gov Several factors are optimized to achieve baseline separation, including the type and concentration of the CD, the pH of the buffer, the applied voltage, and the capillary temperature.

Studies have shown that carboxymethyl-β-cyclodextrin (CM-β-CD) is a particularly effective chiral selector. oup.comnih.govresearchgate.net An excellent baseline separation of clenbuterol enantiomers was achieved using a 50 mmol/L phosphate buffer at pH 3.5, containing 10 mmol/L of CM-β-CD. oup.comnih.govresearchgate.net The separation was typically performed in an uncoated fused-silica capillary at a temperature of 15°C with an applied voltage of 20 kV. oup.comnih.govresearchgate.net Other cyclodextrins like β-CD and dimethyl-b-cyclodextrin (DM-β-CD) have also been successfully used. oup.com

Interactive Table: Chiral CE Methods for Clenbuterol Enantiomer Separation

| Chiral Selector | Selector Concentration | Background Electrolyte | pH | Applied Voltage | Temperature | Reference(s) |

| Carboxymethyl-β-cyclodextrin (CM-β-CD) | 10 mmol/L | 50 mmol/L Phosphate Buffer | 3.5 | 20 kV | 15°C | oup.comnih.govresearchgate.net |

| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 0.03 M | 0.05 M Borate/Phosphate Buffer | 5.0 | 16 kV | 25°C | chula.ac.th |

| β-cyclodextrin (β-CD) | 10 mmol/L | 50 mmol/L Phosphate Buffer | 3.5 | 20 kV | 15°C | oup.com |

| Dimethyl-β-cyclodextrin (DM-β-CD) | 10 mmol/L | 50 mmol/L Phosphate Buffer | 3.5 | 20 kV | 15°C | oup.com |

Characterization of Clenbuterol Stereoisomers

The definitive characterization of this compound requires spectroscopic techniques that can confirm its chemical structure and, crucially, its stereochemistry.

Spectroscopic Analysis of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for structure elucidation. While standard NMR spectra of enantiomers are identical, the stereochemistry of (S)-Clenbuterol can be assigned by creating a diastereomeric environment. This is achieved by using chiral solvating agents or by derivatizing the enantiomers with a chiral derivatizing agent.

In the context of chiral separation, two-dimensional rotating frame Overhauser effect spectroscopy (2D ROESY) has been used to study the inclusion complex formed between clenbuterol and carboxymethyl-β-cyclodextrin (CM-β-CD). oup.comnih.gov Such studies provide insight into the specific intermolecular interactions (like hydrogen bonds) that are responsible for chiral recognition, by observing the spatial proximity of protons on the chiral host (the cyclodextrin) and the guest (clenbuterol). oup.com These differential interactions are the basis for the separation observed in CE and can be used to understand the stereochemical assignment. 1H NMR data for clenbuterol and its precursors show characteristic signals for the aromatic protons and the side chain, which would be present in the spectrum of the (S)-enantiomer. mdpi.comthomastobin.com

Mass Spectrometry (MS) is a highly sensitive detection technique that provides information about the mass-to-charge ratio of ions. Standard MS cannot distinguish between enantiomers as they have the same mass. However, when MS is coupled with a chiral separation method, it becomes a powerful tool for the individual identification and quantification of stereoisomers.

Techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed. rsc.orgacs.orgrsc.orgnih.gov For GC-MS analysis, clenbuterol is often derivatized, for example, with phosgene (B1210022) to form a clenbuterol oxazolidin-3-one. acs.orgnih.gov This derivative can then be separated on a chiral GC column before being detected by the mass spectrometer. acs.orgnih.gov LC-MS/MS methods, which couple chiral HPLC with tandem mass spectrometry, allow for the direct, sensitive, and quantitative analysis of this compound in various matrices. rsc.orgnih.govresearchgate.net The use of multiple reaction monitoring (MRM) mode in tandem MS provides high specificity and sensitivity, with a common ion transition for clenbuterol being from m/z 277.0 to m/z 203.0. scispace.com

Circular Dichroism (CD) spectroscopy is a definitive method for assessing the chirality of a molecule and determining its absolute configuration. This technique measures the differential absorption of left and right circularly polarized light by a chiral compound.

An achiral molecule does not exhibit a CD signal, but a chiral molecule like this compound will produce a characteristic CD spectrum. The spectrum consists of positive or negative peaks, known as Cotton effects, at specific wavelengths. The sign of the Cotton effect is directly related to the stereochemistry of the molecule. Therefore, the CD spectrum of (S)-Clenbuterol will be an exact mirror image of the spectrum of (R)-Clenbuterol. By measuring the CD spectrum and comparing it to a known standard or theoretical calculations, the absolute configuration of the (S)-enantiomer can be unequivocally confirmed. researchgate.netacs.orgrsc.org The interaction of chiral amines with specific reagents can also induce or enhance CD signals, which is a principle used in sensing and quantitative analysis of enantiomeric excess. rsc.orgnih.gov

Crystallographic Studies of this compound

The crystal structure of the S-isomer of clenbuterol hydrochloride has been determined and is available in the Cambridge Structural Database (CSD) under the reference code SAZRUH. researchgate.net This provides the definitive solid-state conformation and packing arrangement for this specific enantiomer.

While the specific data for SAZRUH requires access to the CSD, related crystallographic studies on clenbuterol compounds illustrate the type of information obtained. For example, a study on a new hemihydrate form of clenbuterol, crystallized from clenbuterol hydrochloride, revealed its crystal structure. researchgate.netcambridge.org Although this was not the specific (S)-enantiomer hydrochloride salt, the analysis provides a clear example of crystallographic characterization. The single-crystal structural study of this clenbuterol hemihydrate determined that it crystallizes in the C2/c space group. cambridge.org

Table 1: Crystallographic Data for Clenbuterol Hemihydrate

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 16.2685(9) |

| b (Å) | 11.2647(6) |

| c (Å) | 15.8089(9) |

| **β (°) ** | 91.822(1) |

| **Volume (ų) ** | 2895.67(29) |

| Z | 4 |

Data sourced from a structural characterization study of clenbuterol hemihydrate. cambridge.org

This type of data is fundamental for understanding the solid-state properties of a pharmaceutical compound. The diffraction pattern for raw clenbuterol hydrochloride has been noted to be similar to the pattern reported in the Powder Diffraction File (PDF) entry 00-057-1640 and to the calculated pattern for the racemic mixture (CSD Refcode ACBUET). researchgate.net The analysis of the crystal structure confirms the molecular connectivity and stereochemistry, providing an unambiguous structural proof.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (R)-Clenbuterol |

| (R)-1-(4-Amino-3,5-dichlorophenyl)-2-bromoethan-1-ol |

| (S)-N-(2,6-Dichloro-4-(1-hydroxyethyl)phenyl)acetamide |

| 4-amino-3,5-dichloroacetophenone |

| 1-(4-amino-3,5-dichlorophenyl)-2-bromoethanone |

| tert-butylamine |

| Sodium borohydride (B1222165) |

| Clenbuterol hemihydrate |

Advanced Analytical Methodologies for S Clenbuterol Hydrochloride

Chromatographic Techniques for Detection and Quantification

Chromatography remains the cornerstone for the analysis of (S)-Clenbuterol hydrochloride, offering robust and reliable methods for separation and quantification. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Supercritical Fluid Chromatography (SFC) are pivotal in this field.

LC-MS/MS has become a primary analytical tool for clenbuterol (B1669167) determination due to its high sensitivity and specificity, which often avoids the need for the derivatization steps required in GC-MS. mdpi.comresearchgate.net The development of a successful LC-MS/MS method hinges on meticulous optimization of both sample preparation and the analytical method itself.

The effective extraction and purification of this compound from complex sample matrices like urine, tissue, and plasma are critical for accurate analysis. Various sample preparation techniques have been developed to minimize matrix effects and enhance analyte recovery.

Online Solid-Phase Extraction (SPE): A fully automated SPE–UHPLC–MS/MS method offers a significant advantage by minimizing sample handling. mdpi.comresearchgate.net This approach typically involves a simple "dilute-and-shoot" procedure where the sample is diluted, an internal standard is added, and the mixture is injected into the system. mdpi.comresearchgate.net An extraction column is placed before the analytical column, allowing for automated loading, washing of interferences, and elution of the analyte onto the analytical column for separation and detection. researchgate.net

Matrix Solid-Phase Dispersion (MSPD): This technique simplifies the pretreatment of solid samples like bovine liver. acs.orgnih.gov In one application, liver samples were ground with a C18 sorbent, and the homogenized mixture was packed into a cartridge. acs.orgnih.gov This can be combined with molecularly imprinted solid-phase extraction (MISPE) in a tandem cartridge system to selectively re-extract clenbuterol from the initial extract, thereby improving cleanup and selectivity. acs.orgnih.gov A similar approach, molecularly imprinted matrix solid-phase dispersion (MI-MSPD), has been successfully applied to chicken samples. nih.gov

Supercritical Fluid Extraction (SFE): SFE is another technique used for extracting clenbuterol from tissue samples, such as bovine liver. american.edursc.org The efficiency of SFE is influenced by factors like pressure, temperature, and the use of organic modifiers. For instance, the threshold pressure for extraction from bovine liver was found to be around 100-150 atm, depending on the concentration of methanol (B129727) used as a modifier. american.edu Increasing the temperature from 35°C to 85°C was also shown to improve the recovery of clenbuterol. american.edu

Commonly used traditional methods include liquid-liquid extraction (LLE) and offline solid-phase extraction (SPE), which are effective but can be more labor-intensive. mdpi.comnih.gov

Validation according to established guidelines, such as those from the International Council for Harmonisation (ICH), is essential to ensure a method is reliable, reproducible, and fit for purpose. thieme-connect.comnih.gov Key validation parameters for LC-MS/MS methods for clenbuterol analysis are summarized below.

Linearity: Calibration curves consistently demonstrate excellent linearity over a defined concentration range. For instance, one SPE–UHPLC–MS/MS method for urine analysis showed a determination coefficient (r²) of 0.9999 over a range of 0.1 to 50 ng/mL. mdpi.com Another method using a polysaccharide-based chiral stationary phase reported linearity from 0.5 to 50 µg/ml for each enantiomer. chalcogen.ro

Limits of Detection (LOD) and Quantification (LOQ): Modern LC-MS/MS methods achieve very low detection limits. An improved method for human urine reported an LOD of 2 pg/mL, which is significantly lower than the minimum required performance limit (MRPL) set by the World Anti-Doping Agency (WADA). chromatographyonline.comchromatographyonline.com Another validated method achieved an LOQ of 0.1 ng/mL in urine. mdpi.comresearchgate.net

Precision and Accuracy: Precision is typically expressed as the relative standard deviation (%RSD), while accuracy is given as the percentage of recovery. Validated methods show high precision and accuracy. For example, one study reported precision from 1.26% to 8.99% and accuracy between 93.1% and 98.7%. mdpi.comresearchgate.net Recoveries from fortified liver tissue have been demonstrated to be high, with RSD values below 15%. rsc.org

Specificity and Selectivity: Specificity is ensured by monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode. While transitions like m/z 277→259 and 277→203 have been commonly used, newer methods incorporate additional or different transitions such as m/z 277.1→132.0 and 277.1→168.0 to enhance specificity and reduce the potential for false-positive results. researchgate.netchromatographyonline.comchromatographyonline.com

| Parameter | Reported Value | Matrix | Reference |

| Linearity (r²) | 0.9999 | Human Urine | mdpi.com |

| Linearity Range | 0.1 - 50 ng/mL | Human Urine | mdpi.com |

| LOD | 2 pg/mL | Human Urine | chromatographyonline.comchromatographyonline.com |

| LOQ | 0.1 ng/mL | Human Urine | mdpi.comresearchgate.net |

| Precision (%RSD) | 1.26% - 8.99% | Human Urine | mdpi.comresearchgate.net |

| Accuracy (%) | 93.1% - 98.7% | Human Urine | mdpi.comresearchgate.net |

GC-MS analysis of clenbuterol requires a derivatization step to increase the compound's volatility and thermal stability. mdpi.comresearchgate.net The choice of derivatization reagent is crucial for achieving good chromatographic peak shape and generating characteristic mass spectra for reliable identification and quantification.

Common derivatization strategies include:

Silylation: Reagents such as N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used to create trimethylsilyl (B98337) (TMS) derivatives. oup.comchromforum.org One study utilized MSTFA with ammonium (B1175870) iodide as a catalyst for analyzing clenbuterol in urine. oup.com However, TMS derivatives can sometimes fragment extensively in the ion source under electron impact (EI) conditions, leading to low-intensity molecular ions. chromforum.org

Cyclic Derivatives: To overcome the fragmentation issues of TMS derivatives, alternative strategies are employed. Derivatization with chloromethyldimethylchlorosilane (CMDCS) and diethylamine (B46881) can form a stable cyclic dimethylsilyl derivative. chromforum.org This derivative is more stable in the EI source, allowing for easier detection of the molecular ion at m/z 346. chromforum.org

Boronate Esters: The use of trimethylboroxine (B150302) has been described to create a derivative suitable for GC-MS analysis, offering a simple and sensitive procedure for biofluids and tissues. nih.gov

The choice of derivatization agent and the specific GC-MS technique (e.g., GC-MS/MS, GC-high resolution MS) can significantly impact the method's sensitivity, with reported LODs for clenbuterol in urine ranging from 2 ng/mL by standard GC-MS (SIM mode) down to 0.03 ng/mL by GC-MS/MS. oup.com

| Derivatization Reagent | Derivative Type | Key Advantages | Reference |

| N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA) | Trimethylsilyl (TMS) | Commonly used, effective for increasing volatility. | oup.comchromforum.org |

| Trimethylboroxine | Boronate Ester | Simple and sensitive procedure. | nih.gov |

| Chloromethyldimethylchlorosilane (CMDCS) / Diethylamine | Cyclic Dimethylsilyl | Produces a stable derivative with a readily detectable molecular ion. | chromforum.org |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the chiral separation of compounds like clenbuterol. researchgate.net It offers several advantages over traditional HPLC, including faster analysis times, higher efficiency, and reduced consumption of organic solvents. researchgate.netwaters.com Ultra-Performance Convergence Chromatography (UPC²), a modern form of SFC, is particularly well-suited for this application. waters.comnih.gov

A rapid method for the chiral analysis of clenbuterol was developed using UPC², completing the separation of enantiomers in under three minutes. waters.com This allows for high-throughput analysis, which is beneficial in many laboratory settings. waters.com Method development involves optimizing several parameters to achieve baseline separation of the (S)- and (R)-enantiomers.

| Parameter | Optimized Condition | Reference |

| System | ACQUITY UPC² | waters.com |

| Column | CHIRALPAK IA, 4.6 x 100 mm, 3 µm | waters.com |

| Mobile Phase | A: CO₂B: MeOH with 0.5% CH₃COONH₄ | waters.com |

| Elution | Isocratic: 85% A, 15% B | waters.com |

| Flow Rate | 2.0 mL/min | waters.comnih.gov |

| Column Temp. | 40 °C | waters.com |

| Back Pressure | 1500 psi | waters.com |

| Detection | UV at 297 nm | waters.com |

This technique provides reproducible results and utilizes mobile phases compatible with mass spectrometry, opening possibilities for SFC-MS/MS analysis in bioanalytical studies. waters.com The limit of quantitation (LOQ) using UV detection was found to be less than 1 µg/mL. waters.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

Electrophoretic Techniques for Separation and Analysis

Capillary electrophoresis (CE) offers an alternative approach for the enantioseparation of clenbuterol. These methods rely on the differential interaction of the enantiomers with a chiral selector added to the background electrolyte, leading to different migration times.

A capillary electrophoretic method was established using carboxymethyl-β-cyclodextrin (CM-β-CD) as the chiral selector. nih.gov The separation of the two enantiomers was achieved in an uncoated capillary with a 50 mmol/L phosphate (B84403) buffer at pH 3.5, containing 10 mmol/L of the chiral selector. nih.gov Optimal separation was observed at a capillary temperature of 15°C with an applied voltage of 20 kV. nih.gov

To enhance sensitivity, transient isotachophoresis-capillary zone electrophoresis (transient ITP-CZE) can be employed. nih.gov This technique provides in-line preconcentration of the sample prior to the electrophoretic separation. In a study using dimethyl-β-cyclodextrin as the chiral selector, a 16-fold improvement in injection volume was achieved, leading to a concentration detection limit of 10⁻⁶ mol/L. nih.gov This method obtained a high resolution of 4.8 for the clenbuterol enantiomers. nih.gov

Capillary Electrophoresis (CE) Coupled with Mass Spectrometry (CE-MS)

Capillary Electrophoresis (CE) has emerged as a powerful analytical technique for the separation of various compounds, including the enantiomers of clenbuterol. mdpi.comnih.gov When coupled with Mass Spectrometry (MS), it provides a highly sensitive and selective method for the analysis of this compound. The enantioselective separation of clenbuterol is crucial for distinguishing between illicit abuse and potential contamination from contaminated meat products. wada-ama.org

Research into the chiral analysis of clenbuterol has successfully employed capillary electrokinetic chromatography, a variant of CE. unibo.it This technique utilizes chiral selectors added to the background electrolyte to facilitate the separation of the (S)- and (R)-enantiomers. The principle relies on the differential interaction of each enantiomer with the chiral selector, leading to different migration times within the capillary.

The coupling of CE with MS combines the high separation efficiency of CE with the definitive identification capabilities of MS. This hyphenated technique allows for the unambiguous identification and quantification of this compound even in complex biological matrices like urine and plasma. The high resolving power of CE is particularly advantageous for separating the target analyte from matrix interferences, thereby enhancing the signal-to-noise ratio and improving detection limits.

Microchip Electrophoresis for Rapid Detection

To meet the demand for rapid, on-site, and high-throughput analysis, microchip electrophoresis has been developed. This technology miniaturizes the conventional CE setup onto a small chip, typically made of glass or polymer. An integrated microfluidic immunoassay system, for instance, can perform automated analyses with reduced sample and reagent consumption, significantly shortening the detection time. nih.gov

One such system developed for clenbuterol analysis consists of a multi-layer microchip with integrated micro-valves and pumps, coupled with a confocal laser-induced fluorescence (LIF) scanner. nih.gov This setup automates reagent delivery and enables the simultaneous analysis of multiple samples. For clenbuterol, this microfluidic system achieved a limit of detection of 0.088 ng/mL in less than 30 minutes. nih.gov

Furthermore, microfluidic paper-based analytical devices (μPADs) offer a low-cost and portable alternative for rapid screening. nih.govsci-hub.se These devices combine the principles of microfluidics with enzyme-linked immunosorbent assays (ELISA) on a paper substrate. nih.gov The inherent properties of the cellulosic fibers allow for the effective entrapment of antibodies, creating a platform for colorimetric detection. nih.govsci-hub.se A μPAD developed for clenbuterol in milk demonstrated a detection limit of 0.2 ppb, showcasing its potential as a cost-effective screening tool. nih.gov

Immunochemical Assays and Biosensors for (S)-Clenbuterol Detection

Immunochemical assays and biosensors provide highly sensitive and specific platforms for the detection of clenbuterol. These methods are based on the specific binding interaction between an antibody (or other biorecognition element) and the target analyte, clenbuterol.

Enzyme-Linked Immunosorbent Assay (ELISA) Development

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunochemical technique for detecting clenbuterol in various samples, including urine, tissue, and feed. mdpi.comassaygenie.comabcam.com The development of a highly sensitive and specific ELISA hinges on the production of high-affinity antibodies, which in turn depends on the strategic design of the hapten (a small molecule that can elicit an immune response only when attached to a large carrier such as a protein). nih.gov

Competitive ELISA is the most common format for small molecules like clenbuterol. assaygenie.com In this setup, free clenbuterol in the sample competes with a clenbuterol-enzyme conjugate for binding to a limited number of specific antibody sites immobilized on a microplate. mybiosource.com The signal produced is inversely proportional to the concentration of clenbuterol in the sample. The development of polyclonal antibodies in rabbits has led to ELISAs with high sensitivity, achieving limits of detection as low as 0.045 ng/mL. nih.gov

The following table summarizes the performance characteristics of various developed ELISA kits and methods for clenbuterol detection.

| Sample Type | Assay Type | Limit of Detection (LOD) | Recovery Rate | Reference |

| Milk, Feed, Liver | Indirect Competitive | 0.01–0.02 ng/mL | 92.2–97.0% | researchgate.net |

| Swine Products | Competitive | 0.09 ng/g (0.09 ppb) | Not specified | nih.gov |

| Urine, Muscle, Feed | Competitive | 0.05 ppb (urine/muscle) | 85–95% | assaygenie.com |

| Milk | Direct Competitive | 0.045 ng/mL | >92% | nih.gov |

| Tissue, Urine | Competitive | < 0.05 ng/mL | 85-95% | abcam.com |

Biosensor Design and Fabrication for Selective Detection

Biosensors offer rapid, portable, and highly sensitive alternatives to traditional laboratory methods. The design of a biosensor involves immobilizing a biological recognition element (like an antibody) onto a transducer surface, which converts the binding event into a measurable signal (e.g., electrical or optical). researchgate.netmdpi.com

Electrochemical immunosensors are a prominent type of biosensor for clenbuterol detection. One design involves modifying a screen-printed carbon electrode (SPCE) with a composite of a conducting polymer, Poly(3,4-ethylenedioxythiophene) (PEDOT), and graphene oxide (GO). nih.gov This modification enhances the surface area and electrical conductivity, facilitating the immobilization of anti-clenbuterol antibodies and leading to a highly sensitive detection platform with a limit of detection of 0.196 ng/mL. nih.gov

Another approach utilizes a sol-gel method to immobilize ZnO nanoparticles and clenbuterol onto a glassy carbon electrode. electrochemsci.org This design demonstrated a wide linear detection range and a low detection limit of 0.12 ng/mL. electrochemsci.org Optical biosensors based on Surface Plasmon Resonance (SPR) have also been developed, enabling real-time monitoring of the antibody-antigen interaction without the need for labeling. researchgate.net

The table below compares the performance of different biosensor designs for clenbuterol detection.

| Biosensor Type | Transducer/Platform | Linear Range | Limit of Detection (LOD) | Reference |

| Electrochemical Immunosensor | PEDOT/Graphene Oxide Modified SPCE | Not specified | 0.196 ng/mL | nih.gov |

| Electrochemical Immunosensor | Sol-Gel with ZnO Nanoparticles on GCE | 0.3–1000 ng/mL | 0.12 ng/mL | electrochemsci.org |

| SPR Biosensor | Antibody-based inhibition assay | Not specified | 10 ng/g (in hair) | researchgate.net |

| Amperometric Biosensor | Au nanoparticle-modified graphene | Not specified | Not specified | researchgate.net |

Aptamer-Based Sensing Strategies

Aptamers are single-stranded DNA or RNA oligonucleotides that can bind to specific targets with high affinity and specificity, similar to antibodies. nih.gov Aptamer-based sensors, or aptasensors, offer several advantages over traditional immunoassays, including ease of synthesis, high stability, and cost-effectiveness. nih.govrsc.org

A common strategy for aptasensor design is based on fluorescence resonance energy transfer (FRET). nih.govrsc.org In one such label-free design, an aptamer is used as the recognition element, graphene oxide (GO) as a fluorescence quencher, and a fluorescent dye like Rhodamine B as the probe. nih.govrsc.org In the presence of clenbuterol, the aptamer preferentially binds to it, causing a conformational change that alters the distance between the dye and the quencher, resulting in a measurable change in fluorescence intensity. nih.govrsc.org This method has achieved a detection limit of 9.6 nM. nih.govrsc.org

Another label-free approach utilizes the fluorescent intercalator SYBR Green I. rsc.org The binding of clenbuterol to its aptamer induces a conformational change in the DNA structure, leading to enhanced fluorescence of the intercalated dye. This strategy yielded a detection limit of 18.8 nM. rsc.org

The performance of various aptamer-based sensing strategies is highlighted in the following table.

| Sensing Strategy | Detection Range | Limit of Detection (LOD) | Sample Matrix | Reference |

| FRET (Graphene Oxide & Rhodamine B) | 100–700 nM | 9.6 nM | Pork | nih.govrsc.org |

| Fluorescence (SYBR Green I) | 50–450 nM | 18.8 nM | Pork | rsc.org |

| Magnetic Separation & Up-conversion Fluorescence | Not specified | 0.304 ng/mL | Pork | researchgate.net |

Spectroscopic and Spectrometric Approaches

Spectroscopic and spectrometric methods, particularly those coupled with chromatographic separation, are considered the gold standard for the confirmation and quantification of this compound due to their high specificity and sensitivity. nih.gov

Mass spectrometry (MS) coupled with either gas chromatography (GC) or liquid chromatography (LC) is the most widely used technique. mdpi.com GC-MS methods often require a derivatization step to make clenbuterol volatile. nih.govoup.com Techniques like GC-tandem MS (GC-MS-MS) and GC-high resolution MS (GC-HRMS) offer enhanced sensitivity and specificity, allowing for detection at very low concentrations. nih.govoup.comresearchgate.net LC-MS/MS has become increasingly popular as it typically does not require derivatization, thus simplifying sample preparation. mdpi.com

Other spectroscopic techniques have also been employed for rapid detection. Surface-Enhanced Raman Spectroscopy (SERS) uses noble metal nanoparticles to dramatically amplify the Raman signal of the target molecule, providing a characteristic molecular fingerprint. mdpi.com SERS has been successfully applied to detect clenbuterol in pork samples. mdpi.com Additionally, fluorescent probes based on nanomaterials like nitrogen-doped graphene quantum dots (N-GQDs) have been designed. nih.gov The presence of clenbuterol quenches the fluorescence of the N-GQDs, and this change can be correlated to its concentration, achieving a very low detection limit of 2.083 × 10⁻¹³ M. nih.gov

The table below compares the limits of detection for various mass spectrometric techniques used in clenbuterol analysis in human urine.

| Analytical Technique | Limit of Detection (LOD) in Urine | Reference |

| GC-MS (SIM mode) | 2.0 ng/mL | nih.govoup.comresearchgate.net |

| GC-HRMS | 0.06 ng/mL | nih.govoup.comresearchgate.net |

| GC-MS-MS | 0.03 ng/mL | nih.govoup.comresearchgate.net |

Raman Spectroscopy for In Situ Analysis

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about a molecule's vibrational modes, offering a specific chemical fingerprint. For the analysis of this compound, particularly in complex matrices, Surface-Enhanced Raman Scattering (SERS) has emerged as a highly sensitive method for in situ detection. nih.govmdpi.com SERS significantly amplifies the Raman signal of molecules adsorbed onto or very near to nanostructured metal surfaces, such as gold or silver colloids. nih.govmdpi.com

This enhancement allows for the detection of trace amounts of the compound directly within a sample matrix, minimizing the need for extensive sample preparation. mdpi.comnih.gov Research has demonstrated the successful use of SERS for the rapid detection and identification of clenbuterol hydrochloride residues. nih.gov In these studies, specific Raman bands are identified that are characteristic of the clenbuterol molecule. For instance, studies have identified characteristic peaks at 382, 647, 787, 1259, 1472, and 1602 cm⁻¹ for clenbuterol. mdpi.com

The intensity of a specific, well-defined peak, such as the one at 1472 cm⁻¹, can be correlated with the concentration of clenbuterol, enabling quantitative analysis. nih.govmdpi.com A linear relationship has been established between SERS intensity and clenbuterol content, with high correlation coefficients (R² of 0.99), demonstrating the method's suitability for quantitative purposes. nih.govmdpi.com This approach is advantageous for its speed and simplicity, making it a valuable tool for rapid screening. mdpi.com

Interactive Data Table 1: Key Findings in SERS Analysis of Clenbuterol

| Parameter | Finding | Reference |

|---|---|---|

| Technique | Surface-Enhanced Raman Scattering (SERS) | nih.gov |

| Substrate | Gold Colloid | nih.govmdpi.com |

| Aggregating Agent | 0.5 M Sodium Chloride (NaCl) Solution | nih.govmdpi.com |

| Characteristic Bands (cm⁻¹) | 382, 647, 787, 1259, 1472, 1602 | mdpi.com |

| Quantitative Peak (cm⁻¹) | 1472 | nih.govmdpi.com |

| Correlation Coefficient (R²) | 0.99 | nih.gov |

| Application | Rapid screening and quantitative analysis | nih.govmdpi.com |

Near-Infrared (NIR) Spectroscopy for Bulk Material Assessment

Near-Infrared (NIR) spectroscopy is a rapid, non-destructive analytical technique widely employed in the pharmaceutical industry for the quality control of raw materials and final products. metrohm.comiomcworld.orgresearchgate.net It measures the absorption of light in the near-infrared region of the electromagnetic spectrum (from about 700 nm to 2500 nm). metrohm.com This technique is particularly well-suited for the bulk material assessment of active pharmaceutical ingredients (APIs) like this compound. iomcworld.org

The primary advantages of NIR spectroscopy include its speed, allowing for real-time measurements, and its ability to analyze samples directly through packaging, such as plastic bags or glass containers. metrohm.comiomcworld.org This capability significantly reduces the risk of cross-contamination and minimizes sample handling. iomcworld.org For bulk material assessment, NIR is used for several key applications:

Identity Confirmation: Verifying the identity of incoming raw materials by comparing their NIR spectrum to a reference spectrum of a known standard. metrohm.comthermofisher.com

Purity Assessment: Detecting impurities or variations between different batches of material. metrohm.com

Quantitative Analysis: Determining the concentration of the API in a mixture, as well as other parameters like moisture content. researchgate.netnirlab.com

The implementation of NIR spectroscopy in a quality control workflow can lead to significant savings in time and cost while increasing productivity. thermofisher.com The technique is recognized by major pharmacopoeias, including the European Pharmacopoeia (2.2.40) and the US Pharmacopeia (USP <1119>), as a valid alternative testing method. metrohm.com

Interactive Data Table 2: Applications of NIR Spectroscopy in Pharmaceutical Bulk Assessment

| Application | Description | Advantages |

|---|---|---|

| Raw Material Identification | Confirms the identity of this compound upon receipt. | Rapid analysis, non-destructive, reduces need for chemical testing. metrohm.comiomcworld.org |

| Blend Uniformity | Monitors the homogeneity of this compound when mixed with excipients. | In-line or at-line monitoring, ensures consistent dosage in final product. metrohm.comnih.gov |

| Moisture Content Analysis | Quantifies the amount of water in the bulk powder. | Fast and requires no sample preparation, critical for stability. researchgate.net |

| Final Product Verification | Assays the final product to confirm the correct API and concentration. | Non-destructive, can be used on finished dosage forms. metrohm.com |

Atomic Absorption Spectroscopy for Trace Element Analysis in Related Compounds

Atomic Absorption Spectroscopy (AAS) is a highly sensitive and specific analytical technique used for the quantitative determination of chemical elements. drawellanalytical.comiajps.com In the context of pharmaceutical manufacturing, AAS is indispensable for detecting and quantifying trace metal impurities in drug substances like this compound. drawellanalytical.com These elemental impurities can originate from raw materials, catalysts used in the manufacturing process, or leaching from equipment. drawellanalytical.comsepscience.com

AAS operates on the principle that atoms in a ground state will absorb light at a specific wavelength when excited. drawellanalytical.com The amount of light absorbed is directly proportional to the concentration of the analyte element. drawellanalytical.com There are two primary methods of atomization in AAS:

Flame Atomic Absorption Spectroscopy (FAAS): The sample is aspirated into a flame to be atomized. This method is robust and suitable for analyzing elements at the parts-per-million (ppm) level. drawellanalytical.com

Graphite (B72142) Furnace Atomic Absorption Spectroscopy (GFAAS): A small sample is placed in a graphite tube, which is then heated electrically to a high temperature to atomize the sample. GFAAS offers significantly higher sensitivity than FAAS, allowing for detection at the parts-per-billion (ppb) level, making it ideal for trace and ultra-trace element analysis. drawellanalytical.comresearchgate.net

Regulatory bodies have established strict guidelines, such as ICH Q3D and USP chapters <232> and <233>, for monitoring elemental impurities in pharmaceutical products. sepscience.com AAS is a key technique used to ensure compliance with these standards, safeguarding the quality and safety of the final drug product. drawellanalytical.comsepscience.com

Interactive Data Table 3: Common Trace Elements Analyzed by AAS in Pharmaceutical Compounds

| Element | Common Source | AAS Technique | Typical Detection Limit |

|---|---|---|---|

| Lead (Pb) | Raw materials, environmental contamination | GFAAS | Low ppb |

| Cadmium (Cd) | Raw materials, environmental contamination | GFAAS | Low ppb |

| Arsenic (As) | Raw materials, reagents | GFAAS with hydride generation | Low ppb |

| Mercury (Hg) | Environmental contamination | Cold Vapor AAS (CV-AAS) | Sub-ppb |

| Copper (Cu) | Catalysts, equipment leaching | FAAS / GFAAS | ppm / ppb |

| Nickel (Ni) | Catalysts, equipment leaching | FAAS / GFAAS | ppm / ppb |

| Zinc (Zn) | Reagents, storage containers | FAAS | ppm |

| Iron (Fe) | Equipment leaching, raw materials | FAAS | ppm |

Molecular and Cellular Pharmacology of S Clenbuterol Hydrochloride Mechanistic Studies

Receptor Binding Kinetics and Thermodynamics

The interaction of (S)-Clenbuterol hydrochloride with β-adrenergic receptors is characterized by a significantly lower affinity and a distinct selectivity profile compared to its (R)-enantiomer. This stereoselectivity is a cornerstone of its pharmacological identity.

Affinity and Selectivity for β-Adrenergic Receptor Subtypes (β1, β2, β3)

Research consistently indicates that the (S)-(+)-enantiomer of clenbuterol (B1669167) possesses a substantially lower binding affinity for β2-adrenergic receptors compared to the (R)-(-)-enantiomer. acs.org In fact, some studies suggest that the (+) form of clenbuterol has no discernible effect on its own at these receptors. nih.gov While specific dissociation constants (Kd) or inhibition constants (Ki) for this compound across all three β-adrenergic receptor subtypes (β1, β2, and β3) are not extensively documented in publicly available literature, the consensus points towards its characterization as the less active enantiomer in terms of typical β-adrenergic agonism. Some evidence even suggests that the S-(+) enantiomer may have a blocking effect on β1-receptors. oup.com

Radioligand Binding Assays and Competition Studies

Radioligand binding assays are instrumental in determining the affinity of a ligand for its receptor. In these assays, a radiolabeled ligand with known high affinity for the receptor is used, and its binding is competed with by the unlabeled compound of interest. Studies utilizing these methods have demonstrated that racemic clenbuterol's binding affinity is significantly higher than that of the S-(+)-enantiomer alone, reinforcing the notion that the R-(-)-enantiomer is the primary driver of β2-adrenergic receptor binding. acs.org The lack of extensive, specific radioligand binding data for the (S)-enantiomer likely stems from its low affinity and perceived lack of significant β2-adrenergic activity.

Allosteric Modulation of β-Adrenergic Receptors by (S)-Clenbuterol

Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, altering the receptor's affinity or efficacy for the endogenous ligand or other orthosteric ligands. Currently, there is no substantial evidence in the scientific literature to suggest that this compound acts as an allosteric modulator of β-adrenergic receptors. Research into allosteric modulation of these receptors has identified other molecules, but (S)-Clenbuterol is not among them. nih.gov

G Protein-Coupled Receptor (GPCR) Signaling Pathway Modulation

The canonical signaling pathway for β2-adrenergic receptor activation involves the coupling to a stimulatory G protein (Gs), which in turn activates adenylyl cyclase, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).

Adenylyl Cyclase Activation and Cyclic AMP (cAMP) Production

Given the low affinity of (S)-Clenbuterol for β2-adrenergic receptors, its ability to activate adenylyl cyclase and stimulate the production of cAMP is expected to be minimal to non-existent. Studies focusing on the racemic mixture of clenbuterol show a dose-dependent increase in cAMP levels; however, this effect is predominantly attributed to the (R)-enantiomer. mdpi.comnih.gov One study on the neuroprotective effects of clenbuterol, which are attributed to the (S)-enantiomer, noted that these effects are independent of β2-adrenergic receptors, suggesting that any signaling pathways activated by (S)-Clenbuterol in those contexts may not involve the classical Gs-adenylyl cyclase-cAMP axis.

Protein Kinase A (PKA) Activation and Downstream Targets

Protein Kinase A (PKA) is a primary downstream effector of cAMP signaling. Its activation leads to the phosphorylation of various cellular proteins, mediating the physiological responses associated with β2-adrenergic stimulation. As (S)-Clenbuterol is a weak or inactive agonist at β2-receptors and therefore does not significantly stimulate cAMP production, it is not expected to induce a robust activation of PKA through this pathway. Studies have shown that racemic clenbuterol can lead to the phosphorylation of PKA substrates. sci-hub.se However, this activation is overwhelmingly driven by the (R)-enantiomer's potent stimulation of the β2-adrenergic receptor.

β-Arrestin Recruitment and Receptor Desensitization

Upon activation by an agonist like (S)-Clenbuterol, β2-adrenergic receptors (β2ARs) undergo a conformational change that facilitates their coupling to G proteins, initiating downstream signaling cascades. However, to prevent overstimulation, the cell employs a regulatory mechanism involving G protein-coupled receptor kinases (GRKs) and β-arrestins.

GRKs phosphorylate the activated receptor, which then serves as a docking site for β-arrestin. The binding of β-arrestin to the receptor sterically hinders further G protein coupling, a process known as desensitization. google.com This leads to a dampening of the acute signaling response. Furthermore, β-arrestin promotes the internalization of the receptor from the cell surface into endosomes. google.com This sequestration of receptors further contributes to the desensitization process. Following internalization, receptors can either be dephosphorylated and recycled back to the cell surface, leading to resensitization, or targeted for degradation.

Studies have shown that chronic administration of racemic clenbuterol leads to desensitization of β2AR-mediated responses. In rat aorta, prolonged treatment with clenbuterol decreased the relaxant responses to β-adrenergic agonists and was associated with a marked reduction in cyclic AMP (cAMP) levels. nih.gov This suggests that the desensitization occurs at the level of the β2AR itself, rather than downstream signaling components. nih.gov

Emerging evidence highlights a critical role for β-arrestin 1 in mediating the anabolic effects of clenbuterol in skeletal muscle. In studies using β-arrestin 1 knockout mice, the hypertrophic response to chronic clenbuterol administration was abrogated. nih.gov Furthermore, clenbuterol-stimulated phosphorylation of pro-hypertrophic proteins in primary myoblasts was found to be dependent on the presence of β-arrestin 1. nih.gov This indicates that β-arrestin, in addition to its role in desensitization, can also act as a signal transducer, initiating distinct signaling pathways that contribute to the physiological effects of β2AR activation.

Structure-Activity Relationships (SAR) for β-Adrenergic Receptor Agonism

The interaction between a ligand and its receptor is governed by the three-dimensional structures of both molecules. Structure-activity relationship (SAR) studies aim to elucidate how the chemical structure of a compound, such as (S)-Clenbuterol, relates to its biological activity. For β-adrenergic receptor agonists, key structural features determine the affinity and efficacy of the ligand.

Computational Chemistry and Molecular Docking Studies of (S)-Clenbuterol

Computational chemistry and molecular docking are powerful tools used to predict and analyze the interaction between a ligand and its receptor at the molecular level. nih.govresearchgate.netbohrium.com These methods allow researchers to build three-dimensional models of the ligand-receptor complex and to estimate the binding affinity. semanticscholar.org

Molecular docking studies involve placing a model of the ligand into the binding site of the receptor and calculating the most likely binding pose and energy. nih.govresearchgate.net For (S)-Clenbuterol, these studies would model its interaction with the β2-adrenergic receptor. The process typically involves defining the active site of the receptor and allowing the ligand to flexibly explore different conformations within that site. researchgate.net Scoring functions are then used to rank the different poses based on factors like intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. nih.gov

While specific molecular docking studies focusing solely on the (S)-enantiomer are not widely available in the provided search results, studies on racemic clenbuterol provide insights into its binding. For instance, a molecular modeling study of clenbuterol with bovine hemoglobin indicated that the binding is thermodynamically favorable and involves hydrophobic interactions and hydrogen bonding. scispace.com Although this is not the β2-adrenergic receptor, it demonstrates the types of interactions clenbuterol can form.

Ligand-Receptor Interaction Modeling

Ligand-receptor interaction modeling aims to provide a detailed picture of the binding of (S)-Clenbuterol to the β2-adrenergic receptor. This involves identifying the key amino acid residues in the receptor's binding pocket that interact with the ligand.

The β2-adrenergic receptor is a G protein-coupled receptor (GPCR) with a characteristic seven-transmembrane helix structure. The binding site for agonists like clenbuterol is located within this transmembrane domain. Molecular modeling can predict the specific interactions, such as hydrogen bonds between the ethanolamine (B43304) group of clenbuterol and serine residues in the fifth transmembrane helix, and interactions between the dichlorinated phenyl ring and hydrophobic pockets within the receptor. scispace.com

Recent research has highlighted the complexity of these interactions, suggesting a two-stage interaction model for β-adrenoceptor ligands with the Gαs C-terminus, which is a key determinant of ligand efficacy. pnas.org The transition of the G protein from an intermediate to a fully coupled interaction with the receptor appears to be a crucial step. pnas.org

Influence of Chiral Center on Receptor Fit and Efficacy

Clenbuterol possesses a chiral center at the carbon atom bearing the hydroxyl group, meaning it exists as two enantiomers: (R)-(-)-Clenbuterol and (S)-(+)-Clenbuterol. mdpi.com It is well-established that in a chiral environment, such as a biological receptor, enantiomers can exhibit different pharmacological activities. mdpi.com

For β2-adrenergic agonists, the (R)-enantiomer is generally the more active form, known as the eutomer. mdpi.com Studies on the optical isomers of clenbuterol have shown that the β-adrenergic relaxant response and the desensitization of this response are primarily due to the (L)-isomer, which corresponds to the (R)-enantiomer. nih.gov The (D)-isomer, or (S)-enantiomer, was found to be largely inactive in producing these effects. nih.gov

However, research on the anabolic effects in skeletal muscle has yielded different results. One study found that both enantiomers of clenbuterol had equal anabolic activity in skeletal muscle, and these effects were muscle- and region-specific. researchgate.net Interestingly, while the enantiomers did not affect the ventricular mass to body weight ratio, (S)-Clenbuterol did induce a small but significant increase in ventricular mass. researchgate.net This suggests that the influence of the chiral center on receptor fit and efficacy may be tissue-dependent, with different downstream effects in different cell types.

Cellular and Tissue-Level Effects (Mechanistic Research in In Vitro and Ex Vivo Models)

In vitro (cell culture) and ex vivo (tissue) models are invaluable for dissecting the molecular mechanisms underlying the physiological effects of this compound. These controlled environments allow for detailed investigation of cellular signaling pathways and tissue responses.

Myocyte Hypertrophy and Atrophy Mechanisms in Muscle Cells

Clenbuterol is well-known for its ability to induce skeletal muscle hypertrophy (an increase in muscle cell size) and attenuate muscle atrophy (the wasting away of muscle tissue). researchgate.netahajournals.org These effects are primarily mediated through its action as a β2-adrenergic receptor agonist. researchgate.net

Mechanisms of Hypertrophy:

Akt/mTOR Pathway: The binding of clenbuterol to β2-adrenergic receptors on myocytes activates signaling cascades that are central to muscle growth. One of the key pathways involved is the Akt/mTOR pathway. aimspress.com Activation of this pathway leads to an increase in protein synthesis and a decrease in protein degradation. aimspress.com Studies in rats have shown that clenbuterol treatment increases the activity of p70S6K, a downstream target of mTOR, and reduces the activity of 4E-BP1, an inhibitor of protein translation. aimspress.com

cAMP-Dependent Signaling: As a β2-agonist, clenbuterol increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov This increase in cAMP can activate protein kinase A (PKA), which in turn can modulate various downstream targets involved in muscle growth. aimspress.com A protein called Epac1 (exchange protein directly activated by cAMP 1) has also been identified as an important player in clenbuterol-induced hypertrophy. aimspress.com

IGF-1 Expression: Some research suggests that clenbuterol may exert its anabolic effects by increasing the expression of insulin-like growth factor 1 (IGF-1) in muscle cells. mdpi.com However, other studies have found that the hypertrophic and anti-atrophic effects of clenbuterol are not mediated by the local production of IGF-1 in skeletal muscle. nih.gov

Myostatin Inhibition: Myostatin is a negative regulator of muscle growth. aimspress.com Inhibition of myostatin leads to an increase in muscle mass. aimspress.com While the direct effect of (S)-Clenbuterol on myostatin is not fully elucidated, modulation of pathways that interact with myostatin signaling could contribute to its hypertrophic effects.

Mechanisms of Anti-Atrophy:

Ubiquitin-Proteasome Pathway: Muscle atrophy, particularly during disuse, is largely driven by the ubiquitin-proteasome pathway, which is responsible for the degradation of myofibrillar proteins. nih.gov Clenbuterol has been shown to attenuate muscle atrophy by inhibiting this pathway. nih.gov This effect appears to be muscle-fiber-type specific, with a more pronounced effect in fast-twitch muscles. nih.gov

Akt/FOXO Pathway: The Akt pathway also plays a role in preventing atrophy by phosphorylating and inhibiting the FOXO family of transcription factors. aimspress.com FOXO transcription factors promote the expression of genes involved in muscle atrophy, such as MuRF1 and MAFbx. aimspress.com By inhibiting FOXO, clenbuterol can suppress the expression of these atrophy-related genes. aimspress.com

In Vitro and Ex Vivo Findings:

In vitro studies using C2C12 myotubes, a mouse muscle cell line, have shown that clenbuterol treatment induces the expression of genes associated with exercise, such as Ppargc1a, and enhances mitogenesis and the PI3K-Akt pathway. mdpi.com

Ex vivo studies on isolated skeletal muscles from clenbuterol-treated animals have demonstrated enhanced contractile force. nih.gov

Research on equine leukocytes stimulated ex vivo with bacterial toxins showed that clenbuterol hydrochloride reduced the release of the pro-inflammatory cytokine TNFα in a concentration-dependent manner, suggesting an anti-inflammatory effect that could be relevant in certain muscle-wasting conditions. sconeequinehospital.com.au

Interactive Data Table: Effects of Clenbuterol on Myocytes

| Cellular Process | Key Mediators | Effect of Clenbuterol | References |

| Myocyte Hypertrophy | Akt/mTOR pathway, p70S6K, 4E-BP1, cAMP/PKA, Epac1 | Increased protein synthesis, decreased protein degradation | aimspress.com |

| Myocyte Anti-Atrophy | Ubiquitin-proteasome pathway, Akt/FOXO pathway, MuRF1, MAFbx | Inhibition of protein degradation pathways | aimspress.comnih.gov |

| Gene Expression | Ppargc1a, exercise-associated genes | Induction of genes related to mitochondrial biogenesis and exercise adaptation | mdpi.com |

| Inflammatory Response | TNFα | Reduction in pro-inflammatory cytokine release | sconeequinehospital.com.au |

Adipocyte Lipolysis and Thermogenesis Signaling

This compound exerts significant effects on adipose tissue, primarily through the stimulation of lipolysis and thermogenesis. The underlying mechanism is initiated by its function as a β2-adrenergic agonist.

Upon binding to β2-adrenergic receptors on the surface of adipocytes, clenbuterol triggers a conformational change in the receptor, leading to the activation of the Gs alpha subunit of its associated G-protein. This activation stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) into the second messenger, cyclic adenosine monophosphate (cAMP). researchgate.net The subsequent elevation of intracellular cAMP levels is a critical step in the signaling cascade.

Increased cAMP leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates and activates key downstream targets, most notably hormone-sensitive lipase (B570770) (HSL). Activated HSL is the primary enzyme responsible for the hydrolysis of stored triglycerides within the adipocyte, breaking them down into free fatty acids and glycerol. researchgate.net This process, known as lipolysis, releases these energy-rich molecules into circulation.

In vitro studies using rat primary adipocytes have confirmed that clenbuterol directly stimulates basal lipolysis. researchgate.netnih.gov The same research also noted a modest decrease in adipogenesis, the process of forming mature fat cells from preadipocytes. nih.gov

Gene Expression Modulation in Target Tissues

This compound and its racemate are known to modulate the expression of a wide array of genes in various tissues, which underlies many of its systemic effects. These changes can impact muscle growth, lipid metabolism, and cellular signaling pathways.

In skeletal muscle, clenbuterol administration triggers a complex transcriptional response. It has been shown to reciprocally alter the expression of two key nuclear receptor co-factors: it decreases the expression of peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a master regulator of mitochondrial biogenesis, while increasing the expression of the nuclear corepressor Receptor-Interacting Protein 140 (RIP140). physiology.orgphysiology.org This shift is associated with a transition toward a fast-twitch muscle fiber phenotype. physiology.org Furthermore, clenbuterol treatment in C2C12 myotubes has been shown to acutely increase the expression of genes like Nr4a3, Il6 (Interleukin-6), and Irs2 (Insulin Receptor Substrate 2). mdpi.com In a model of cardiac hypertrophy, clenbuterol was found to upregulate genes associated with integrin-mediated cell adhesion and angiogenesis. researchgate.net

In the liver, clenbuterol modulates genes central to lipid metabolism. It leads to a significant upregulation of hepatic PPARα (Peroxisome Proliferator-Activated Receptor Alpha) and Lipoprotein Lipase (LPL) mRNA expression. researchgate.net Concurrently, it causes a marked decrease in the expression of genes involved in lipogenesis, such as Fatty Acid Synthase (FAS) and Sterol Regulatory Element-Binding Protein 1 (SREBP-1c). researchgate.net The downregulation of SREBP-1c appears to be mediated by the activation and upregulation of the Cyclic AMP Response Element-Binding Protein (CREB1). nih.gov

The following table summarizes key research findings on gene expression modulation by clenbuterol in different tissues.

| Gene | Target Tissue | Effect of Clenbuterol | Finding |

| PGC-1α | Skeletal Muscle | Downregulation | Associated with reduced mitochondrial content and a shift in muscle metabolism. physiology.org |

| RIP140 | Skeletal Muscle | Upregulation | Contributes to the reduction of oxidative phosphorylation gene expression. physiology.orgphysiology.org |

| SREBP-1c | Liver, 293T cells | Downregulation | Inhibits lipogenesis; this effect is mediated by the activation of CREB1. researchgate.netnih.gov |

| FAS | Liver | Downregulation | Reduces fatty acid synthesis, contributing to decreased fat deposition. researchgate.net |

| PPARα | Liver | Upregulation | Enhances fatty acid oxidation. researchgate.net |

| β2-AR | Skeletal Muscle | Downregulation | A feedback mechanism in response to chronic stimulation, particularly in fast-twitch fibers. scispace.com |

| Gadd45g | Skeletal Muscle | Upregulation | Involved in the MAP kinase signaling pathway, which mediates cellular responses to stress. nih.gov |

| Il6, Nr4a3 | Skeletal Muscle | Upregulation | Considered acute exercise-responsive genes, induced within an hour of treatment. mdpi.com |

Mitochondrial Biogenesis and Energy Metabolism Pathways

The influence of this compound on mitochondria is multifaceted, affecting energy metabolism and mitochondrial dynamics, though its role in stimulating mitochondrial biogenesis (MB) is debated and appears to differ from other β2-agonists.

Studies have shown that chronic clenbuterol administration in rats leads to a reduction in mitochondrial content in both red and white skeletal muscle. physiology.org This is accompanied by a decrease in key proteins involved in mitochondrial function, such as those for fatty acid transport (FAT/CD36) and oxidation (β-HAD), as well as pyruvate (B1213749) oxidation (PDHE1α). physiology.org The reduction in mitochondrial content is strongly associated with the downregulation of the master regulator PGC-1α. physiology.org

However, more recent comparative studies have revealed that while clenbuterol effectively increases cAMP, it does not induce mitochondrial biogenesis. nih.govdntb.gov.ua Research comparing clenbuterol to another β2-agonist, formoterol (B127741), found that only formoterol was able to activate the Akt-eNOS signaling pathway, which is necessary for inducing MB. nih.gov This suggests that clenbuterol exhibits biased agonism at the β2-adrenergic receptor; it can activate the Gαs-cAMP pathway but not the Gβγ-PI3K-Akt pathway that leads to MB. nih.govnih.gov

Despite not inducing the creation of new mitochondria, clenbuterol significantly alters energy metabolism pathways. In isolated mitochondria from skeletal muscle, clenbuterol treatment was found to reduce the capacity for palmitate (fatty acid) oxidation in both subsarcolemmal and intermyofibrillar mitochondria. physiology.org Pyruvate oxidation was also found to be reduced, though this effect was confined to the subsarcolemmal mitochondrial subpopulation. physiology.org

The table below details the effects of clenbuterol on key proteins involved in mitochondrial regulation and metabolism.

| Protein/Pathway | Tissue/Organelle | Effect of Clenbuterol | Mechanistic Implication |

| PGC-1α | Skeletal Muscle | Decreased Expression | Master regulator of mitochondrial biogenesis is suppressed. physiology.org |

| Mitochondrial Content | Skeletal Muscle | Decrease | Evidenced by reduced citrate (B86180) synthase and cytochrome-c oxidase activity. physiology.org |

| Palmitate Oxidation | Skeletal Muscle Mitochondria | Decrease | Reduced capacity for fatty acid metabolism in both SS and IMF mitochondria. physiology.org |

| Pyruvate Oxidation | Skeletal Muscle Mitochondria | Decrease | Reduced carbohydrate-derived fuel oxidation, primarily in SS mitochondria. physiology.org |

| Akt/eNOS Phosphorylation | C2C12 cells | No significant increase | Fails to activate the specific signaling pathway required for mitochondrial biogenesis. nih.gov |